Morelloflavone
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H20O11 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |
InChI Key |
GFWPWSNIXRDQJC-PXJZQJOASA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Synonyms |
fukugetin morelloflavone |
Origin of Product |
United States |
Natural Abundance and Isolation Methodologies for Morelloflavone
Botanical Sources within the Genus Garcinia
The Garcinia genus, belonging to the Clusiaceae family, is a significant source of various secondary metabolites, including biflavonoids like morelloflavone (B191904). researchgate.netjst.go.jpjksus.orgnih.gov These compounds are found in different parts of the plants, such as leaves, fruits, seeds, and bark. researchgate.netnih.govmdpi.commdpi.com
Garcinia dulcis as a Primary Source
Garcinia dulcis is a tropical plant native to Southeast Asia and is recognized as a primary source of morelloflavone. wikipedia.orgnih.govnih.gov Morelloflavone is a principal bioactive compound found in the flower extract of G. dulcis. researchgate.netnih.gov It is also present in the leaves and other parts of the plant. researchgate.netnih.govnih.gov
Other Garcinia Species (e.g., G. brasiliensis, G. morella, G. cymosa, G. subelliptica, G. multiflora)
Morelloflavone is widely distributed among various Garcinia species. researchgate.netjksus.org It has been reported in:
Garcinia brasiliensis, isolated from the fruit pericarp and leaves. researchgate.netmdpi.comacademicjournals.orgresearchgate.netunesp.br
Garcinia morella, where it has been isolated from the heartwood. nih.govmdpi.comsastra.edu G. morella is noted to contain garcinia-biflavonoid-1 in optimal concentrations. mdpi.com
Garcinia cymosa, with isolation reported from the stem bark. researchgate.netresearchgate.netnih.govunsri.ac.idknapsackfamily.com
Garcinia subelliptica, where it is found in the leaves. jst.go.jpnih.govresearchgate.netnih.gov
Garcinia multiflora. researchgate.netnih.gov
Other species such as G. madruno, G. talboti, G. spicata, G. linii, G. livingstonei, G. kola, and G. travancorica. researchgate.netjksus.orgsurrey.ac.ukscite.ai
Isolation from Other Plant Genera (e.g., Allanblackia)
Beyond the Garcinia genus, morelloflavone has also been identified in other plant genera, including Allanblackia. unilag.edu.ng Specifically, Allanblackia floribunda seeds have been reported to contain morelloflavone. unilag.edu.ng Morelloflavone has also been identified in peanut skins. nih.gov
Advanced Chromatographic Techniques for Morelloflavone Isolation and Purification
The isolation and purification of morelloflavone from complex plant extracts typically involve a combination of extraction and chromatographic techniques. A common initial step involves solvent extraction of plant material, often followed by fractionation using solvents of increasing polarity.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a critical technique for the purification and analysis of morelloflavone, allowing for high purity levels. nih.gov Preparative HPLC is utilized for the final purification of morelloflavone from enriched fractions. jst.go.jpmedwinpublishers.comnih.gov For analysis and purity confirmation, reversed-phase HPLC is frequently employed. nih.gov For example, purity can be confirmed via HPLC using an ODS-2 column with an acetonitrile/1% acetic acid mobile phase and UV detection at 289 nm. Another reported HPLC method for quantification involves a Vydac C-18 reversed phase column with a linear gradient of acetonitrile/0.55% acetic acid and UV monitoring at 289 nm. nih.gov
Column Chromatography and Sephadex LH-20 Methodologies
Column chromatography, particularly using silica (B1680970) gel, is a widely used technique for the initial fractionation and purification of morelloflavone from crude extracts. jst.go.jpjksus.orgacademicjournals.orgscite.airesearchgate.netphcog.com Extracts are subjected to silica column chromatography, often using gradient elution systems with solvent mixtures like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/acetone (B3395972). jksus.orgacademicjournals.orgresearchgate.netphcog.com
Sephadex LH-20 column chromatography is another important technique employed in the isolation and purification of morelloflavone, often used for gel filtration or size exclusion chromatography. jst.go.jpjksus.orgacademicjournals.orgmedwinpublishers.com This method is effective in further purifying flavonoid derivatives. mdpi.com Elution with solvents such as methanol (B129727) or mixtures of n-hexane, dichloromethane, and methanol are common with Sephadex LH-20. jksus.orgacademicjournals.orgmedwinpublishers.com This technique can be used after initial silica gel chromatography to obtain purer compounds. jst.go.jpjksus.org
Table 1: Selected Botanical Sources of Morelloflavone
| Botanical Source | Plant Part(s) Isolated From | Reference |
| Garcinia dulcis | Leaves, Flowers, Other parts | researchgate.netnih.govnih.govnih.gov |
| Garcinia brasiliensis | Fruit pericarp, Leaves | researchgate.netmdpi.comacademicjournals.orgresearchgate.netunesp.br |
| Garcinia morella | Heartwood | nih.govmdpi.comsastra.edu |
| Garcinia cymosa | Stem bark | researchgate.netresearchgate.netnih.govunsri.ac.idknapsackfamily.com |
| Garcinia subelliptica | Leaves | jst.go.jpnih.govresearchgate.netnih.gov |
| Garcinia multiflora | Not specified | researchgate.netnih.gov |
| Allanblackia floribunda | Seeds | unilag.edu.ng |
| Garcinia madruno | Not specified | jksus.org |
| Garcinia livingstonei | Stem bark, Fruits | surrey.ac.uk |
| Garcinia travancorica | Leaves | scite.ai |
Table 2: Common Chromatographic Techniques for Morelloflavone Isolation
| Technique | Stationary Phase | Mobile Phase Examples | Application | Reference |
| Column Chromatography | Silica gel | Hexane/Ethyl acetate, Dichloromethane/Acetone | Fractionation, Purification | jst.go.jpjksus.orgacademicjournals.orgscite.airesearchgate.netphcog.com |
| Sephadex LH-20 CC | Sephadex LH-20 | Methanol, n-Hexane/Dichloromethane/Methanol | Purification (Gel Filtration) | jst.go.jpjksus.orgacademicjournals.orgmedwinpublishers.commdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, ODS-2) | Acetonitrile/Acetic acid, Acetonitrile/Water/TFA | Purification, Analysis | jst.go.jpnih.govnih.govmedwinpublishers.comnih.gov |
Morelloflavone is a naturally occurring biflavonoid, a class of polyphenolic compounds characterized by a structure composed of two flavonoid units linked together biocrick.com. Its chemical structure consists of a flavanone (B1672756) unit linked to a flavone (B191248) moiety via a C–C bond .
Morelloflavone is primarily found in plants belonging to the Garcinia genus, which is known for its traditional medicinal uses in various cultures, particularly in Southeast Asia biocrick.comjst.go.jp. Specific species reported to contain morelloflavone include Garcinia dulcis, Garcinia brasiliensis, Garcinia multiflora, and Garcinia subelliptica biocrick.comnih.gov. It has also been isolated from Rheedia acuminata and Chisocheton lasiocarpus researchgate.netresearchgate.net. The presence of biflavonoids like morelloflavone is considered a chemotaxonomic marker for the Garcinia genus jst.go.jpfrontiersin.org.
The isolation of morelloflavone from natural sources typically involves solvent-based extraction followed by chromatographic purification . A common approach involves using plant materials such as dried leaves or fruit pericarp academicjournals.orgunesp.br. These materials are often defatted with non-polar solvents like hexane or petroleum ether to remove lipids and chlorophyll (B73375) before the main extraction . Polar solvents such as acetone or ethanol (B145695) (95%) are then used for the primary extraction of biflavonoids under reflux conditions . This yields crude extracts containing a percentage of morelloflavone .
Further purification of the crude extract is necessary to isolate pure morelloflavone, often employing multi-step chromatography . Techniques reported for the purification of morelloflavone include silica gel column chromatography, often utilizing a gradient elution system with solvent mixtures such as dichloromethane-acetone or toluene/ethanol/formic acid unesp.br. Sephadex LH-20 column chromatography with methanol or methanol/water mixtures has also been used academicjournals.orgunesp.br. Reverse-phase chromatography on octadecyl silica (ODS) and preparative HPLC are also effective methods for achieving high purity jst.go.jp. Countercurrent chromatography (CCC) using a two-phase solvent system has demonstrated the ability to achieve high purity in a single run .
Research findings indicate variations in morelloflavone concentration depending on the plant source and extraction method. For example, the ethyl acetate extract of Platonia insignis shell was found to contain 340 mg/g of morelloflavone, highlighting this source as potentially rich in the compound scielo.br.
The confirmation of morelloflavone's identity and structure in research contexts relies heavily on spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the isolated compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds like morelloflavone unesp.brnih.gov. Both ¹H NMR and ¹³C NMR spectroscopy provide characteristic signals that correspond to the different hydrogen and carbon atoms within the molecule's structure unesp.brspectrabase.com. Analysis of chemical shifts, splitting patterns, and signal intensities in ¹H NMR spectra helps in determining the types of protons and their neighboring environments unesp.br. ¹³C NMR spectroscopy provides information about the carbon skeleton unesp.brspectrabase.com.
Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, are crucial for assigning signals and confirming connectivity within the complex structure of biflavonoids. These include techniques like Correlation Spectroscopy (COSY), which reveals coupled protons; Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), which correlate proton and carbon signals directly bonded to each other; and Heteronuclear Multiple-Bond Correlation (HMBC), which shows correlations between protons and carbons separated by two or three bonds jst.go.jpunesp.br. These 2D NMR data, in conjunction with 1D NMR spectra, enable the complete assignment of NMR signals and the confirmation of the proposed structure unesp.br.
Variable temperature NMR experiments have been used to study the conformational dynamics of morelloflavone in solution, revealing the coexistence of different conformers at room temperature researchgate.net. This highlights the utility of NMR in understanding the flexibility and preferred orientations within the morelloflavone structure researchgate.net.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the accurate mass of a compound, which is essential for confirming its molecular formula nih.govmdpi.com. HRMS provides a mass-to-charge ratio (m/z) with high precision, allowing researchers to distinguish between compounds with very similar nominal masses nih.gov.
For morelloflavone (C₃₀H₂₀O₁₁), HRMS analysis typically yields a protonated molecular ion peak, [M+H]⁺, or a deprotonated molecular ion peak, [M-H]⁻, with an accurate mass that matches the calculated mass for its molecular formula mdpi.comarabjchem.org. For example, an HRMS (ESI) m/z of 539.096993 [M+H]⁺ has been reported, corresponding to the molecular formula C₃₀H₁₉O₁₀, likely representing a fragment or a different ionization state . Another source reports an HRMS (ESI) m/z of 761.1720 [M+H]⁺ for a glycosylated derivative of morelloflavone (C₃₈H₃₂O₁₇), with a calculated mass of 761.1718, demonstrating the precision of HRMS in confirming the molecular formula of morelloflavone and its derivatives mdpi.com.
While HRMS is effective for determining the molecular formula, it does not provide detailed information about the arrangement of atoms and functional groups within the molecule nih.gov. Therefore, HRMS is typically used in conjunction with NMR spectroscopy for comprehensive structural identification nih.govmedwinpublishers.com.
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules, such as morelloflavone, which possesses stereogenic centers researchgate.netnih.govacs.orgnih.gov. CD measures the differential absorption of left and right circularly polarized light by a chiral substance, producing a CD spectrum with positive and negative Cotton effects at specific wavelengths nih.govnih.govcapes.gov.br.
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TDDFT), are often employed in conjunction with experimental CD data to assign the absolute configuration of complex natural products like morelloflavone nih.govacs.orgnih.govcapes.gov.br. By comparing the experimentally observed CD spectrum with the theoretically calculated spectra for possible stereoisomers, researchers can unequivocally determine the correct absolute configuration nih.govnih.govcapes.gov.br.
Studies on morelloflavone have utilized TDDFT calculations to assign its absolute configuration as 2R,3S researchgate.netnih.govacs.orgcapes.gov.br. The experimentally observed Cotton effects around 290 nm and 350 nm have been analyzed and attributed to electronic transitions within the flavanone and flavone moieties, as well as interactions between them nih.govacs.orgcapes.gov.br. The significant differences observed in the calculated CD spectra of different rotamers of morelloflavone highlight the influence of rotational restrictions on its chiroptical properties nih.govcapes.gov.br. This research indicates that empirical CD rules derived from monomeric flavonoids may not be directly applicable to the configurational assignment of complex biflavonoids like morelloflavone nih.govcapes.gov.br.
Synthetic and Semisynthetic Strategies for Morelloflavone and Its Analogues
Total Chemical Synthesis Approaches for Morelloflavone (B191904)
Total chemical synthesis of biflavonoids like morelloflavone often involves the coupling of two flavonoid or related aromatic units. Various chemical approaches, including coupling and rearrangement strategies, have been developed for biflavonoid synthesis since their discovery. researchgate.net
Biflavonoid synthesis serves as a significant research area for developing methodologies for constructing complex polyphenolic structures. The structural diversity of biflavonoids, arising from variations in the flavonoid units, the type and position of the linker, and the presence of functional groups and stereocenters, presents considerable synthetic challenges and opportunities. researchgate.net Research in this area has explored various coupling strategies to conjoin flavonoid monomers, providing valuable insights applicable to the synthesis of specific biflavonoids like morelloflavone. researchgate.netresearchgate.net
Transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, have been widely applied in the synthesis of C-C linked biflavonoids. These methods typically involve coupling two flavonoid monomers, one functionalized with a halogen (such as bromide or iodide) and the other with an organometallic species (like a boronate ester for Suzuki coupling or an organostannane for Stille coupling). semanticscholar.orgmdpi.comnih.govmdpi.commdpi.com
The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various C-C linked biflavones, including unnatural analogues. nih.govmdpi.com For instance, the coupling of flavonyl boronate esters with iodoflavones has been reported for the synthesis of biflavonoids. hilarispublisher.com While Suzuki coupling has proven utility, challenges such as low yields have been noted in the synthesis of certain biflavonoid hybrids. cam.ac.uk
The Stille coupling reaction, another palladium-catalyzed cross-coupling method, has also been explored for biflavonoid synthesis. mdpi.comnih.gov Studies have compared the efficiency of Suzuki and Stille couplings in the context of biflavonoid synthesis, with some reports indicating the success of Suzuki coupling where Stille coupling failed, suggesting factors like transmetallation rates play a role. researchgate.net
These cross-coupling methods allow for the controlled formation of the biaryl linkage characteristic of many biflavonoids, offering routes to both symmetrical and unsymmetrical structures. researchgate.netcam.ac.uk
Biflavonoid Synthesis as a Model Compound Research Area
Enzymatic Synthesis Research for Morelloflavone Production
Enzymatic synthesis offers a potentially greener and more selective approach to the production of natural products, including biflavonoids and their glycosides. Research has explored the use of enzymes, such as laccases and glycosyltransferases, for the synthesis and modification of biflavonoids. acs.orgnih.govclockss.orgrsc.org
Laccase-mediated oxidative coupling has been investigated for the synthesis of biflavonoids through the dimerization of chalcones. clockss.org This enzymatic approach can produce enantiomerically enriched products under milder conditions compared to some chemical methods.
More recently, enzymatic systems utilizing O-glycosyltransferases and sucrose (B13894) synthase have been developed for the biosynthesis of biflavonoid glycosides. acs.orgnih.gov These systems have demonstrated the ability to glycosylate a variety of biflavonoids, leading to products with significantly increased water solubility, which can be advantageous for potential applications. acs.orgnih.gov While direct enzymatic synthesis of the morelloflavone core structure may be complex, enzymatic methods show promise for the regioselective modification and glycosylation of morelloflavone and other biflavonoids. acs.orgnih.gov
Semisynthetic Derivatization of Morelloflavone
Semisynthetic approaches involve chemically modifying naturally isolated morelloflavone to generate derivatives with altered properties. This strategy is valuable for exploring structure-activity relationships and potentially improving biological activity, solubility, or stability. researchgate.netacademicjournals.orgacademicjournals.orgnih.govresearchgate.netmdpi.com Morelloflavone, possessing several hydroxyl groups, is a suitable substrate for various derivatization reactions, including acylation and alkylation. researchgate.netacademicjournals.orgacademicjournals.orgresearchgate.net
Acylation reactions involve the introduction of acyl groups onto the hydroxyl functionalities of morelloflavone. This modification can alter the compound's lipophilicity and interaction with biological targets. For example, penta-O-acetyl morelloflavone has been synthesized through acylation of the hydroxyl groups. researchgate.netacademicjournals.orgacademicjournals.orgnih.govresearchgate.netmdpi.com
Research has shown that acylation can significantly impact the biological activity of morelloflavone derivatives. For instance, Morelloflavone-7,4`,7``,3,4-penta–O–acetyl (Compound 4) demonstrated enhanced inhibitory effects against certain proteases compared to the parent compound. [4, 10, 11, 33]
Table 1: Select Semisynthetic Acylated Morelloflavone Derivative
| Compound Name | Modification Type |
| Morelloflavone-7,4`,7``,3,4-penta–O–acetyl | Acylation |
Alkylation reactions involve the introduction of alkyl groups onto the hydroxyl groups of morelloflavone, typically through ether formation. Similar to acylation, alkylation can modify the compound's physicochemical properties and biological interactions. Examples include the synthesis of penta-O-methyl and penta-O-butanoyl derivatives of morelloflavone. [4, 10, 11, 14, 24]
Studies on alkylated morelloflavone derivatives have also shown altered biological activities. Morelloflavone-7,4,7,3```,4```-penta-O-methyl (Compound 5) and Morelloflavone-7,4,7,3,4-penta-O-butanoyl (Compound 6) exhibited different levels of protease inhibition compared to morelloflavone and its acetylated derivative. [4, 10, 11, 33]
Table 2: Select Semisynthetic Alkylated Morelloflavone Derivatives
| Compound Name | Modification Type |
Morelloflavone-7,4,7``,3,4-penta-O-methyl | Alkylation |
| Morelloflavone-7,4,7``,3,4-penta-O-butanoyl | Alkylation |
These semisynthetic modifications highlight the potential to fine-tune the properties of morelloflavone for specific applications through targeted chemical transformations. [4, 10, 11]
Glycosylation Studies and Glycoside Formation
Glycosylation, the attachment of a sugar moiety to a molecule, can significantly impact the solubility and biological activity of flavonoids. usd.ac.idjrespharm.com Morelloflavone exists in nature in both its aglycone form and as glycosides. Morelloflavone-4'''-glycoside and morelloflavone-7''-O-β-D-glycoside (fukugeside) have been isolated from Garcinia brasiliensis. academicjournals.orgacademicjournals.orgresearchgate.netresearchgate.netresearchgate.net
Research indicates that glycosylation can affect the inhibitory activity of biflavonoids. jrespharm.com For example, glucosidic biflavonoids like morelloflavone-7''-O-glucoside have shown weaker activity in certain assays compared to their corresponding aglycones, including morelloflavone. jrespharm.com The presence of a sugar moiety generally increases the water solubility of flavonoids due to the polar nature of the sugar. usd.ac.id
Process Optimization Strategies for Enhanced Morelloflavone Yield in Research Settings
Optimizing the extraction process is crucial for obtaining higher yields of morelloflavone from natural sources for research purposes. Traditional extraction methods can be time-consuming and require large volumes of solvents. researchgate.net Various strategies have been explored to enhance the efficiency and yield of morelloflavone extraction.
Solvent Engineering for Extraction Efficiency Enhancement
The choice of solvent plays a critical role in the efficiency of flavonoid extraction. researchgate.netresearchgate.netmdpi.com Solvent engineering involves selecting and optimizing solvent systems to improve the solubility and recovery of the target compound. For morelloflavone, solvent-based extraction is a common isolation method, typically followed by chromatographic purification.
Studies on flavonoid extraction from plant materials highlight the importance of solvent concentration and composition. For instance, optimized extraction of total flavonoids from Eucommia ulmoides leaves was achieved with a 70% ethanol (B145695) concentration. mdpi.com Ternary solvent systems, such as acetone (B3395972):ethanol:water (5:3:2), have been reported to increase the extraction efficiency of flavonoids by improving solubility. Research on extracting polyphenols from bitter orange waste also showed that 50% aqueous ethanol or acetone maximized extraction yields. nih.gov
Microwave-Assisted Extraction Techniques
Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat solvents and plant material, enhancing the extraction of soluble compounds. researchgate.netacademicjournals.orgmdpi.com MAE offers advantages such as reduced solvent volume, shorter processing time, and increased sample throughput compared to conventional methods. researchgate.netacademicjournals.org
In MAE, microwave energy rapidly heats the solvent, causing increased pressure within the plant tissue, which can lead to cell rupture and improved release of bioactive compounds like flavonoids. researchgate.net The dielectric properties of the solvent are important in MAE, as they influence the solvent's ability to absorb microwave energy and heat rapidly. researchgate.net Studies on flavonoid extraction using MAE have investigated parameters such as solvent concentration, microwave power, and irradiation time to optimize yields. academicjournals.orgmdpi.com For example, optimizing MAE conditions for flavonoids from mulberry leaves involved determining optimal ethanol concentration, material-to-solvent ratio, microwave power, and irradiation time. academicjournals.org Another study on extracting a chalcone (B49325) flavonoid using MAE found optimal conditions involving a specific sample-to-solvent ratio, microwave power, and time, resulting in a higher yield compared to conventional methods. mdpi.com Controlled dielectric heating in MAE has been shown to reduce processing time significantly while maintaining compound integrity.
Here is a data table summarizing some research findings related to extraction optimization:
| Extraction Method | Plant Material | Solvent System | Optimized Condition Examples | Reported Outcome | Source |
| Solvent Extraction | Eucommia ulmoides leaves | Ethanol/Water | 70% Ethanol | Total flavonoid yield: 169.3 mg/g plant material. | mdpi.com |
| Solvent Engineering | General Flavonoid Extraction | Acetone:Ethanol:Water | 5:3:2 | Increased extraction efficiency by 22%. | |
| Solvent Extraction | Bitter Orange Waste | Ethanol/Water or Acetone/Water | 50% Ethanol or Acetone | Maximized extraction yields. | nih.gov |
| Microwave-Assisted Extraction | Mulberry Leaves | Ethanol/Water | 60% Ethanol, 1:15 ratio, 560 W, 5 min | Optimal extraction parameters for flavonoids. | academicjournals.org |
| Microwave-Assisted Extraction | Syzygium nervosum fruits | Ethanol | 1:35 ratio, 350 W, 38 min | Higher chalcone flavonoid yield than conventional. | mdpi.com |
| Microwave-Assisted Extraction | General Flavonoid Extraction | Various | Controlled heating (300 W, 60°C, 15 min) | Reduced processing time by 80%, 98% integrity. |
Preclinical Investigations of Morelloflavone S Biological Activities
Modulation of Cellular Processes in Oncogenesis and Anti-Tumor Research
Preclinical research indicates that morelloflavone (B191904) can modulate several key cellular processes involved in the initiation and progression of cancer. Its effects have been observed in both in vitro and in vivo models, highlighting its potential as an agent for anti-tumor strategies.
Inhibition of Angiogenesis in in vitro and in vivo Models
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, invasiveness, and metastasis. surrey.ac.ukciteab.com Morelloflavone has demonstrated inhibitory effects on angiogenesis in various preclinical models. surrey.ac.ukciteab.comnih.govnih.gov
Studies using primary cultured human umbilical vascular endothelial cells (HUVECs) have shown that morelloflavone can inhibit cellular responses induced by Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. Morelloflavone inhibited VEGF-induced HUVEC proliferation, migration, invasion, and capillary-like tube formation in a dose-dependent manner. surrey.ac.ukciteab.comnih.govresearchgate.net Specifically, morelloflavone significantly inhibited VEGF-induced HUVEC migration at a concentration of 1 μmol/L in scratching cell assays. surrey.ac.ukciteab.com Furthermore, 10 μmol/L morelloflavone inhibited 50% of tube formation of HUVECs on Matrigel, while 50 μmol/L morelloflavone completely inhibited the formation of tubular structures. surrey.ac.uk These findings suggest that morelloflavone can block VEGF-induced in vitro angiogenesis by inhibiting these critical endothelial cell functions. surrey.ac.uk
The ability of morelloflavone to inhibit microvessel sprouting has been evaluated using the mouse aortic ring assay, an ex vivo model of angiogenesis. surrey.ac.ukciteab.comwikipedia.org In this assay, growth factors in Matrigel dramatically induce microvessel sprouting. surrey.ac.ukciteab.com The addition of morelloflavone significantly antagonized this sprouting. surrey.ac.ukciteab.com At a concentration of 5 μmol/L, morelloflavone was capable of inhibiting almost all microvessel sprouting compared to the control group. surrey.ac.ukciteab.com This indicates that morelloflavone can effectively suppress the initiation of new vessel formation from existing microvessels. surrey.ac.ukciteab.com
To assess the effects of morelloflavone on VEGF-induced angiogenesis in vivo, the mouse Matrigel plug assay has been employed. surrey.ac.ukciteab.com In this assay, Matrigel containing VEGF is injected subcutaneously into mice, leading to the formation of new blood microvessels. surrey.ac.ukciteab.com Matrigel plugs containing VEGF alone appeared dark red after being fixed, indicating the formation of a functional vasculature filled with red blood cells. surrey.ac.ukciteab.com In contrast, the color of Matrigel plugs containing VEGF plus morelloflavone, particularly at 10 μmol/L, was significantly paler, indicating less blood vessel formation. surrey.ac.ukciteab.com Analysis of the plugs revealed that morelloflavone at 10 μmol/L strongly inhibited the number and formation of microvessels induced by VEGF. surrey.ac.ukciteab.com These results demonstrate that morelloflavone can suppress VEGF-induced neovessel formation in vivo. surrey.ac.ukciteab.com
Microvessel Sprouting Inhibition (e.g., mouse aortic ring assay)
Inhibition of Tumor Growth and Metastasis in Xenograft Models (e.g., prostate cancer, glioma)
Preclinical studies using xenograft models have investigated the effects of morelloflavone on tumor growth and metastasis. In a xenograft mouse tumor model using prostate cancer cells (PC-3), morelloflavone inhibited tumor growth and tumor angiogenesis in vivo. surrey.ac.ukciteab.comnih.govmybiosource.comgoogle.com This suggests that morelloflavone may inhibit tumorigenesis by targeting angiogenesis. surrey.ac.ukciteab.com
Morelloflavone substances have also shown anti-tumoral activity against glioma cells, including U87 and C6 cells. citeab.comhznu.edu.cn Studies have investigated the inhibitory activity of biflavone substances on xenograft tumor cells using an axillary xenograft tumor model of rat glioma C6 cells. hznu.edu.cn While detailed data on tumor size reduction or metastasis inhibition specifically for morelloflavone in glioma xenografts were not extensively provided in the snippets, the compound demonstrated a certain level of anti-tumor activity in these models. citeab.comhznu.edu.cn
Induction of Programmed Cell Death Pathways
Research suggests that morelloflavone can influence programmed cell death pathways, although the specific mechanisms and types of cell death induced may vary depending on the cell type. One study indicated that morelloflavone could induce apoptosis in certain contexts. researchgate.net However, another study on vascular smooth muscle cells (VSMCs) reported that morelloflavone blocked cell migration without causing apoptosis or cell cycle arrest in these specific cells. wikipedia.org
In human glioblastoma cells, a study indicated that an extract from Garcinia dulcis flowers, containing camboginol and morelloflavone as principal bioactive compounds, promoted autophagic cell death. sigmaaldrich.comresearchgate.net This autophagic cell death induced by the extract might be associated with endoplasmic reticulum (ER) stress. researchgate.net
Furthermore, in silico studies have suggested that morelloflavone can block the activity of proteins involved in cell survival and proliferation, such as Caspase-9, TNF-α, ER-α, and HER-2. mybiosource.com Morelloflavone reportedly exhibited the strongest binding affinity among the tested ligands for these targets. mybiosource.com Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway. wikipedia.org TNF-α is a cytokine that can induce apoptosis through the death receptor pathway. wikipedia.org While one study on VSMCs did not observe apoptosis induction by morelloflavone wikipedia.org, the interaction with these pro-apoptotic or growth-regulating proteins suggests a potential for influencing cell fate pathways in cancer cells.
Data Tables
Table 1: Inhibition of VEGF-Induced HUVEC Tube Formation by Morelloflavone
| Morelloflavone Concentration | Inhibition of Tube Formation |
| 10 μmol/L | 50% |
| 50 μmol/L | Complete |
Table 2: Inhibition of Microvessel Sprouting in Mouse Aortic Ring Assay by Morelloflavone
| Morelloflavone Concentration | Inhibition of Sprouting |
| 5 μmol/L | Almost complete |
Table 3: Inhibition of VEGF-Induced Neovessel Formation in Mouse Matrigel Plug Assay by Morelloflavone
| Morelloflavone Concentration | Effect on Vessel Formation |
| 10 μmol/L | Strongly inhibited |
Autophagic Cell Death Induction (e.g., glioblastoma cells)
Studies have indicated that an extract from Garcinia dulcis, containing Morelloflavone and Camboginol as principal bioactive compounds, promoted autophagic cell death against A172 human glioblastoma cells. dbpia.co.krresearchgate.netnih.gov This effect was observed at cytotoxic concentrations of the extract and was evidenced by enhanced autophagic flux and increased expression of autophagic markers. dbpia.co.krresearchgate.net
Endoplasmic Reticulum Stress-Mediated Mechanisms
The induction of autophagic cell death by the G. dulcis extract in A172 glioblastoma cells appears to be associated with the induction of endoplasmic reticulum (ER) stress. dbpia.co.krresearchgate.netnih.gov The extract promoted the release of the ER stress marker BiP, leading to the activation of IRE1α and PERK through autophosphorylation, which may be linked to the ER stress response in these cells. nih.gov This suggests that ER stress plays a role in the cytotoxic autophagy induced by the extract containing Morelloflavone. dbpia.co.krresearchgate.netnih.gov
Cell Cycle Arrest Induction
Morelloflavone has been shown to influence cell cycle progression in certain cell types. In human umbilical vein endothelial cells (HUVECs), Morelloflavone induced a depletion of cells in the G0/G1 phase and a concomitant accumulation of cells in the G2/M phase, suggesting an arrest in cell cycle progression. nih.govaacrjournals.org However, studies in vascular smooth muscle cells (VSMCs) indicated that Morelloflavone did not significantly affect cell cycle progression at concentrations up to 10 µM, although a higher concentration of 100 µM was observed to block G2/M to G1 progression, inducing G1 arrest. nih.gov
Inhibition of Cancer Cell Proliferation in Specific Cell Lines
Morelloflavone has demonstrated inhibitory effects on the proliferation of various cancer and endothelial cell lines. Morelloflavone significantly inhibited VEGF-induced endothelial cell viability in HUVECs in a dose-dependent manner, with a half-maximal inhibition at 20 µmol/L. nih.govaacrjournals.org It also inhibited the proliferation of PC-3 prostate cancer cells, although it was found to be more effective in inhibiting cell viability in HUVECs than in PC-3 cells. nih.govaacrjournals.org While a G. dulcis extract containing Morelloflavone showed cytotoxic activity against A172 human glioblastoma cells, this effect was attributed to the extract which contains multiple compounds. researchgate.net Morelloflavone has also been reported to have anticancer activity against MCF-7 breast cancer cells. researchgate.net Information regarding the direct effect of purified Morelloflavone on U87 and C6 cell proliferation was not prominently available in the provided search results.
Here is a summary of proliferation inhibition findings where specific data was available:
| Cell Line | Effect Observed | Specifics (if available) | Source |
| HUVECs | Inhibition of VEGF-induced cell viability | Dose-dependent, IC50 = 20 µmol/L | nih.govaacrjournals.org |
| PC-3 | Inhibition of cell viability | Less effective than in HUVECs | nih.govaacrjournals.org |
| MCF-7 | Anticancer activity | Activity eight times lower than doxorubicin (B1662922) (55.84 µg/mL vs 6.99 µg/mL) | researchgate.net |
| A172 | Cytotoxic activity (by G. dulcis extract) | Associated with autophagy and ER stress | dbpia.co.krresearchgate.netnih.gov |
Regulation of Inflammatory Responses
Morelloflavone has exhibited anti-inflammatory properties in preclinical settings.
Attenuation of Inflammation in Animal Models
Morelloflavone has demonstrated anti-inflammatory effects in established animal models of inflammation. It showed potent inhibition of 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear inflammation in mice following topical administration, reducing both edema and myeloperoxidase levels. nih.gov A significant anti-inflammatory effect was also observed in the mouse paw carrageenan edema model after oral administration, with the highest inhibition noted at 3 hours post-induction of inflammation. nih.gov These models are commonly used to evaluate the anti-inflammatory activity of compounds. semanticscholar.orgasianjpr.comredalyc.orgmdpi.com
Mechanisms Independent of Eicosanoid Synthesis
The anti-inflammatory activity of Morelloflavone appears to be mediated through mechanisms that are not directly related to the synthesis of eicosanoids. nih.govconicet.gov.ar While Morelloflavone scavenged reactive oxygen species generated by human neutrophils, it did not modify cellular responses such as degranulation or eicosanoid release. nih.gov This suggests that its anti-inflammatory effects are likely dependent on alternative pathways, such as the scavenging of reactive oxygen species. nih.gov
Mechanisms of Oxidative Stress Modulation
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, plays a significant role in the initiation and progression of various diseases, including cardiovascular disorders. Preclinical studies have investigated Morelloflavone's capacity to modulate oxidative stress through direct ROS scavenging and inhibition of processes like lipoprotein oxidation.
Reactive Oxygen Species (ROS) Scavenging Activity
Morelloflavone has demonstrated direct reactive oxygen species (ROS) scavenging activity in various experimental systems. It is reported to be an effective scavenger of free oxygen radicals in vitro. physiology.org Morelloflavone can scavenge reactive oxygen species produced by human neutrophils. researchgate.netresearchgate.net Studies utilizing the oxygen radical absorbance capacity (ORAC) assay have identified Morelloflavone as a potent reactive oxygen scavenger. researchgate.netfrontiersin.org
Enhancement of Antioxidant Enzyme Activity
While Morelloflavone possesses antioxidant properties, direct evidence from the provided search results regarding its specific ability to enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), or glutathione reductase (GR) is not explicitly detailed. The antioxidant effects observed for Morelloflavone may be related to its general free radical scavenging capabilities. researchgate.net
Inhibition of Human Lipoprotein Oxidation (e.g., LDL oxidation)
Morelloflavone has shown strong inhibitory effects on the oxidation of human low-density lipoprotein (LDL). researchgate.netnih.gov This inhibition has been observed in both Fe2+-mediated and non-metal induced LDL oxidation systems. researchgate.netnih.gov Notably, in some test systems, Morelloflavone has been found to be more potent in its anti-LDL oxidation activity compared to alpha-tocopherol (B171835) (vitamin E), a well-known antioxidant. researchgate.netnih.gov The mechanism underlying this effect involves the ability of Morelloflavone to bind Fe2+, which prevents the production of hydroxyl radicals. researchgate.net Additionally, it acts as a free radical scavenger by donating hydrogen to radical species. researchgate.net Morelloflavone also provides protection to LDL particles against both lipid and protein oxidation. researchgate.netfrontiersin.org
Table 1: Inhibition of Human LDL Oxidation by Morelloflavone
| Assay Type | Morelloflavone Effect | Comparison to Alpha-Tocopherol | Mechanism | Source |
| Fe2+-mediated LDL Oxidation | Strong inhibition | More potent | Binds Fe2+, prevents ·OH production, H donor | researchgate.netnih.gov |
| Non-metal induced LDL Oxidation | Strong inhibition | More potent | H donor | researchgate.netnih.gov |
| Cu2+-induced LDL Oxidation | Protection against oxidation | Not specified | Protects lipids and proteins | frontiersin.org |
Influence on Atherosclerotic Pathogenesis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries, involving complex processes including lipid accumulation, oxidative stress, and the migration and proliferation of vascular smooth muscle cells. Preclinical studies have investigated Morelloflavone's potential to influence the development and progression of atherosclerosis.
Amelioration of Atherosclerosis in Animal Models (e.g., Ldlr−/−Apobec1−/− mice)
Oral administration of Morelloflavone has demonstrated a significant reduction in atherosclerosis in animal models. In Ldlr−/−Apobec1−/− mice, a model that closely mimics human familial hypercholesterolemia and develops extensive atherosclerosis on a normal diet, dietary supplementation with 0.003% Morelloflavone for 8 months led to a significant decrease in atherosclerotic areas in the aortas. nih.govnih.govresearchgate.netresearchgate.net This treatment resulted in approximately a 26% reduction in atherosclerotic areas as determined by both en face and cross-sectional analyses. nih.govnih.govresearchgate.net The amelioration of atherosclerosis occurred without significant changes in plasma lipid profiles or animal weights. nih.govnih.govresearchgate.net
Table 2: Effect of Morelloflavone on Atherosclerosis in Ldlr−/−Apobec1−/− Mice
| Animal Model | Diet Supplementation | Duration | Effect on Atherosclerotic Area | Percentage Reduction | Effect on Plasma Lipids/Weight | Source |
| Ldlr−/−Apobec1−/− mice | 0.003% Morelloflavone in chow | 8 months | Significantly reduced | ~26% | No significant change | nih.govnih.govresearchgate.netresearchgate.net |
Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration
Vascular smooth muscle cell (VSMC) migration from the media to the intima is a critical event in the progression of atherosclerotic lesions and neointimal hyperplasia. Preclinical studies have shown that Morelloflavone effectively inhibits VSMC migration in cell culture systems. physiology.orgnih.gov This inhibitory effect is mediated through the negative regulation of several kinases involved in cell migration, including focal adhesion kinase (FAK), c-Src, extracellular signal-regulated kinase (ERK), and RhoA. physiology.orgnih.govnih.govnih.gov Consistent with these in vitro findings, immunohistochemical analysis of atherosclerotic lesions in Morelloflavone-treated Ldlr−/−Apobec1−/− mice revealed a reduced number of VSMCs in the intima compared to control animals. physiology.orgnih.govnih.govresearchgate.net This suggests that Morelloflavone retards the development of atherosclerosis, at least in part, by limiting the migration of VSMCs into the intimal layer of the vasculature. physiology.orgnih.govnih.gov
Morelloflavone is a biflavonoid compound that has been the subject of various preclinical investigations into its biological activities. These studies have explored its potential effects on neointimal formation, antiviral efficacy, hypocholesterolemic properties, and antiparasitic and antimicrobial activities.
Effects on Neointimal Formation
Preclinical research indicates that morelloflavone can block injury-induced neointimal formation. Studies using endothelium-denudated mouse carotid arteries demonstrated that oral administration of morelloflavone significantly reduced the degree of neointimal hyperplasia. nih.govresearchgate.net This effect was observed without an increase in apoptotic or proliferating cells within the neointima, as evaluated by Ki-67 and TUNEL staining. nih.govnih.gov
At the cellular level, morelloflavone has been shown to inhibit vascular smooth muscle cell (VSMC) migration, a key process in neointimal formation. nih.govresearchgate.netnih.gov Both scratch wound and invasion assays have demonstrated this inhibitory effect. nih.govresearchgate.net Morelloflavone also prevented VSMCs from forming lamellipodia, structures essential for cell migration. nih.gov Mechanistically, the inhibition of VSMC migration by morelloflavone appears to involve negative regulatory effects on several migration-related kinases, including FAK, Src, ERK, and RhoA. nih.govresearchgate.net Consistent with the animal data, morelloflavone did not affect VSMC cell cycle progression or induce apoptosis in cellular studies. nih.govresearchgate.net
In apoE−/− mice, a model for atherosclerosis, oral morelloflavone treatment resulted in significantly less neointimal formation in injured carotid arteries compared to control mice. nih.gov The mean serum concentration of morelloflavone in treated animals was approximately 1.37 µM. nih.gov
Data Table: Effects of Oral Morelloflavone on Neointimal Formation in Injured Carotid Arteries of apoE−/− Mice nih.gov
| Group | Neointimal Formation Area (µm²) | p-ERK Positivity in Neointima (%) | TUNEL Index (Apoptosis) |
| Control | 21769.7 ± 7862.7 | 42.9 | 19.9 ± 6.1 |
| Morelloflavone (0.15% w/w in chow) | 7862.7 ± 4047 | 12.5 | 16.0 ± 4.6 |
| Statistical Significance | P < 0.01 | Reduced | P = 0.23 |
Note: Data are presented as mean ± standard deviation where available.
Preclinical Antiviral Efficacy Research
Morelloflavone has demonstrated antiviral activity in preclinical settings against a range of viruses. researchgate.netresearchgate.netbenthamdirect.com
Activity against Human Immunodeficiency Virus (HIV)
Morelloflavone has shown significant antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1). benthamdirect.comscilit.comnih.govaacrjournals.org In phytohemagglutinin-stimulated primary human peripheral blood mononuclear cells, morelloflavone demonstrated antiviral activity against HIV-1 (strain LAV-1) with an EC50 value of 6.9 μM and a selectivity index of approximately 10. scilit.comnih.gov Morelloflavone was also found to be moderately active against HIV-1 reverse transcriptase (RT), with an IC50 value of 116 μM. scilit.comnih.gov
Broad-Spectrum Antiviral Potential (e.g., influenza, SARS, dengue, coxsackieviral, hepatitis, HSV, Epstein-Barr virus)
Beyond HIV, morelloflavone and other biflavonoids have shown potential activity against a broad spectrum of viruses. These include influenza, severe acute respiratory syndrome (SARS), dengue, coxsackieviral, hepatitis, Herpes Simplex Virus (HSV), and Epstein-Barr virus (EBV). researchgate.netresearchgate.net Some of the proposed mechanisms for the antiviral activity of biflavonoids, including morelloflavone, involve the inhibition of viral enzymes such as neuraminidase, chymotrypsin-like protease, DV-NS5 RNA-dependent RNA polymerase, reverse transcriptase (RT), fatty acid synthase, DNA polymerase, UL54 gene expression, and Epstein-Barr virus early antigen activation. researchgate.net
Research on Hypocholesterolemic Effects
Morelloflavone has been investigated for its potential hypocholesterolemic effects. nih.goveurekaselect.comresearchgate.net
Inhibition of HMG-CoA Reductase Activity
Morelloflavone has been identified as a biflavonoid inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway. nih.goveurekaselect.comresearchgate.net In vitro studies using the catalytic domain of house mouse HMG-CoA reductase showed that morelloflavone inhibited the enzyme activity by competing with HMG-CoA. nih.govresearchgate.net It was found to be non-competitive towards NADPH. nih.govresearchgate.net The inhibition constants (Kᵢ) with respect to HMG-CoA and NADPH were reported as 80.87 ± 0.06 µM and 103 ± 0.07 µM, respectively. nih.govresearchgate.net
Both flavonoid subunits of morelloflavone, naringenin (B18129) and luteolin (B72000), also competed with HMG-CoA with similar Kᵢ values (83.58 ± 4.37 µM and 83.59 ± 0.94 µM, respectively) and were non-competitive with NADPH (Kᵢ of 182 ± 0.67 µM and 188 ± 0.14 µM, respectively). nih.govresearchgate.net These findings suggest that each subunit of morelloflavone might occupy the active site of the enzyme, thereby blocking the access of its substrate, HMG-CoA. nih.govresearchgate.net
Data Table: Inhibition Constants (Kᵢ) of Morelloflavone and its Subunits on HMG-CoA Reductase Activity nih.govresearchgate.net
| Compound | Kᵢ vs HMG-CoA (µM) | Kᵢ vs NADPH (µM) | Mode of Inhibition vs HMG-CoA | Mode of Inhibition vs NADPH |
| Morelloflavone | 80.87 ± 0.06 | 103 ± 0.07 | Competitive | Non-competitive |
| Naringenin | 83.58 ± 4.37 | 182 ± 0.67 | Competitive | Non-competitive |
| Luteolin | 83.59 ± 0.94 | 188 ± 0.14 | Competitive | Non-competitive |
Note: Data are presented as mean ± standard deviation where available.
Antiparasitic and Antimicrobial Investigations
Morelloflavone has demonstrated antiparasitic and antimicrobial activities in preclinical studies. benthamdirect.commdpi.comresearchgate.net
Against parasites, morelloflavone has shown promising effects against Leishmania species, potentially by interacting with enzymes and enhancing antioxidant activity. mdpi.com Some studies indicate activity against both promastigote and amastigote forms of Leishmania species. mdpi.com Morelloflavone has also shown moderate activity against Plasmodium falciparum, the parasite responsible for malaria. thieme-connect.commedwinpublishers.com In one study, morelloflavone exhibited an IC50 of 9.20 ± 0.96 µg/mL against the chloroquine-sensitive 3D7 strain of P. falciparum. medwinpublishers.com
In terms of antimicrobial activity, morelloflavone has been evaluated against various bacterial and fungal strains. researchgate.netbenthamdirect.commdpi.comresearchgate.netbiocrick.combenthamopenarchives.com It has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. biocrick.combenthamopenarchives.com For instance, morelloflavone presented significant activity against Escherichia coli ATCC8739 with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. biocrick.com It has also shown activity against Pseudomonas putida and Pseudomonas aeruginosa with an MIC value of 900 µg/L. benthamopenarchives.com Morelloflavone has also demonstrated activity against the fungus Candida albicans. biocrick.com Furthermore, morelloflavone has been identified as an efflux pump inhibitor, capable of potentiating the activity of antibiotics like Norfloxacin against multidrug-resistant Staphylococcus aureus strains overexpressing efflux pumps. biocrick.com
Antimalarial Activity (e.g., P. berghei-infected mice)
Research indicates that biflavonoids, including morelloflavone, possess activity against protozoal infections such as malaria biocrick.comresearchgate.net. Some biflavonoids may exert antimalarial effects by inhibiting targets like Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase or causing depolarization of parasitic mitochondrial membranes biocrick.comresearchgate.net. While general antimalarial activity of biflavonoids is noted, specific detailed studies on morelloflavone's effects in P. berghei-infected mice were not prominently found in the initial search results. However, biflavonoids from Garcinia chromocarpa, including morelloflavone, have been evaluated for their antiplasmodial activity researchgate.net.
Anti-Protozoal Efficacy (e.g., Leishmaniasis)
Morelloflavone has shown promising effects against Leishmania species mdpi.comresearchgate.net. Studies have demonstrated that morelloflavone and its derivatives exhibit leishmanicidal activity against both promastigote and amastigote forms of Leishmania amazonensis researchgate.netnih.gov. This activity may involve interaction with enzymes and enhancement of antioxidant activity mdpi.comresearchgate.net. Certain morelloflavone derivatives, particularly lipophilic ones, have shown high activity against Leishmania amazonensis promastigote and amastigote forms with low IC50 values nih.gov.
Interactive Table: Leishmanicidal Activity of Morelloflavone and Derivatives against Leishmania amazonensis
| Compound | Form | IC50 (µM) |
| Morelloflavone (3) | Promastigote | - |
| Morelloflavone (3) | Amastigote | - |
| Morelloflavone-7,4',7″,3‴,4‴-penta-O-acetyl (4) | Promastigote | 0.0147 |
| Morelloflavone-7,4',7″,3‴,4‴-penta-O-acetyl (4) | Amastigote | 0.042 |
| Morelloflavone-7,4',7″,3‴,4‴-penta-O-methyl (5) | Promastigote | 0.0403 |
| Morelloflavone-7,4',7″,3‴,4‴-penta-O-methyl (5) | Amastigote | 0.0603 |
| Morelloflavone-7,4',7″,3‴,4‴-penta-O-butanoyl (6) | Promastigote | 0.0189 |
| Morelloflavone-7,4',7″,3‴,4‴-penta-O-butanoyl (6) | Amastigote | 0.059 |
Note: IC50 values for natural Morelloflavone (3) against L. amazonensis promastigotes and amastigotes were not explicitly provided in the snippet, but the derivatives showed significantly higher activity compared to natural compounds of low lipophilicity. nih.gov
Morelloflavone has also demonstrated inhibitory activity against recombinant cysteine protease type 2.8 (r-CPB2.8) and r-CPB3 isoforms, enzymes considered virulence factors in Leishmania species researchgate.netnih.gov.
Antibacterial and Antifungal Studies
Morelloflavone has been reported to possess antibacterial and antifungal activities biocrick.commdpi.comtandfonline.comscispace.com. It has shown activity against both Gram-positive and Gram-negative bacteria biocrick.com. Specifically, morelloflavone has demonstrated significant activity against Escherichia coli ATCC8739 with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL biocrick.comnih.govtandfonline.com. It has also shown moderate antibacterial activity against Pseudomonas putida and Pseudomonas aeruginosa with an MIC value of 900 µg/L benthamopenarchives.com. Morelloflavone has also been found to inhibit the efflux of Ethidium Bromide (EtBr) in Staphylococcus aureus strains overexpressing specific efflux pump genes, suggesting its potential as an adjuvant in antibiotic therapy for multidrug-resistant S. aureus biocrick.com.
Regarding antifungal activity, dimeric flavonoids like morelloflavone have shown activity towards Candida albicans mdpi.com. Morelloflavone has demonstrated activity against Trichophyton rubrum with an MIC value of 4.88 µg/mL tandfonline.com.
Interactive Table: Antibacterial and Antifungal Activity of Morelloflavone
| Microorganism | Activity | MIC | Reference |
| Escherichia coli ATCC8739 | Significant | 8 µg/mL | biocrick.comnih.govtandfonline.com |
| Pseudomonas putida | Moderate | 900 µg/L | benthamopenarchives.com |
| Pseudomonas aeruginosa | Moderate | 900 µg/L | benthamopenarchives.com |
| Staphylococcus aureus | Inhibitory (efflux pump) | - | biocrick.com |
| Candida albicans | Active | - | mdpi.com |
| Trichophyton rubrum | Active | 4.88 µg/mL | tandfonline.com |
Investigations into Neuroprotective Potential and Effects on Neurodegenerative Processes (e.g., Alzheimer's disease related mechanisms)
Flavonoids, including biflavonoids like morelloflavone, are being investigated for their neuroprotective potential and their effects on neurodegenerative processes, such as those involved in Alzheimer's disease (AD) nih.govmdpi.comfrontiersin.orgnih.gov. While the provided search results highlight the general neuroprotective potential of flavonoids through mechanisms like inhibiting oxidative stress, inflammation, amyloid-beta aggregation, and modulating signaling pathways nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net, specific detailed studies focusing solely on morelloflavone's direct effects on Alzheimer's disease-related mechanisms were not extensively detailed. However, morelloflavone has been mentioned in the context of neuroprotective activities of biflavonoids researchgate.net. Flavonoids can exert neuroprotective effects by inhibiting neuronal apoptosis induced by neurotoxic substances like free radicals and amyloid-beta proteins frontiersin.org. They may also inhibit enzymes involved in the formation of amyloid plaques and modulate signaling pathways crucial for cognitive and neuroprotective functions frontiersin.orgnih.govresearchgate.net.
Vasorelaxant and Antihypertensive Studies
Morelloflavone has demonstrated vasorelaxant and antihypertensive properties in preclinical studies researchgate.netresearchgate.nettci-thaijo.orgsemanticscholar.orgscienceasia.orgnih.govnih.govukm.mymdpi.com.
Endothelium-Dependent Nitric Oxide Signaling Pathway Modulation
Studies have shown that the vasorelaxant effect of morelloflavone is endothelium-dependent and primarily involves the nitric oxide (NO) signaling pathway tci-thaijo.orgscienceasia.orgnih.govukm.mytci-thaijo.org. Morelloflavone induces vasorelaxation in a concentration-dependent manner in isolated rat thoracic aortic rings with intact endothelium tci-thaijo.org. Pre-incubation with a nitric oxide synthase inhibitor significantly abolishes this vasorelaxant effect, indicating the involvement of NO tci-thaijo.org. The mechanism is thought to involve increased activation of endothelial nitric oxide synthase (eNOS), leading to increased production of NO ukm.my. Additionally, ATP-sensitive K+ channels and calcium-activated K+ channels may also partially participate in the vasorelaxant effect of morelloflavone tci-thaijo.org.
Interactive Table: Vasorelaxant Effect of Morelloflavone on Isolated Rat Thoracic Aorta
| Condition | EC50 (M) | Maximal Relaxation (%) | Reference |
| Endothelium-intact | ~10⁻⁷ | 77.5 ± 5.4 (at 10⁻⁵ M) | tci-thaijo.org |
| Endothelium-denuded | Effect abolished | - | tci-thaijo.org |
| With L-NOARG | Effect abolished | - | tci-thaijo.org |
| With Glibenclamide | Partially inhibited | - | tci-thaijo.org |
| With TEA | Partially inhibited | - | tci-thaijo.org |
Note: EC50 values and maximal relaxation are approximate based on the provided data.
Hypotensive and Diuretic Effects in Animal Models
Morelloflavone has exhibited hypotensive and diuretic effects in animal models, including normotensive and 2-kidneys-1-clip (2K1C) renovascular hypertensive rats researchgate.netnih.govresearchgate.netsemanticscholar.orgscienceasia.orgnih.govmdpi.combiomedres.us. Intravenous administration of morelloflavone has been shown to decrease arterial blood pressure and increase urine volume researchgate.netscienceasia.org. In 2K1C hypertensive rats, morelloflavone administration reduced arterial blood pressure and increased effective renal plasma flow (ERPF) scienceasia.org. These hypotensive and diuretic effects may be related to its vasorelaxant properties and potential antioxidant activity scienceasia.org. Oral administration of Garcinia dulcis extract containing morelloflavone also demonstrated hypotensive effects in 2K1C hypertensive rats nih.govsemanticscholar.orgukm.my.
Interactive Table: Hypotensive and Diuretic Effects of Morelloflavone in 2K1C Hypertensive Rats
| Effect | Observation in 2K1C Rats | Potential Mechanism | Reference |
| Hypotensive | Decreased arterial blood pressure | Vasorelaxation (endothelium-dependent NO pathway), Antioxidant activity | researchgate.netnih.govresearchgate.netsemanticscholar.orgscienceasia.orgnih.govukm.mymdpi.com |
| Diuretic | Increased urine volume, Increased ERPF | Related to hypotensive effect, Antioxidant property | researchgate.netscienceasia.org |
Molecular Mechanisms of Action for Morelloflavone
Enzyme Inhibition Profiles
Morelloflavone (B191904) exhibits inhibitory activity against a spectrum of enzymes, highlighting its potential as a multi-targeted compound.
Secretory Phospholipase A2 (sPLA2) Inhibition
Morelloflavone has been identified as an inhibitor of secretory phospholipase A2 (sPLA2) in vitro. Studies have shown potent inhibition against human recombinant synovial sPLA2 and bee venom sPLA2, with reported IC₅₀ values of 0.9 µM and 0.6 µM, respectively. nih.gov This inhibition appears to be irreversible. nih.gov Morelloflavone has demonstrated selectivity for sPLA2 enzymes belonging to Groups II and III. nih.gov In contrast, it did not show activity against cytosolic PLA2 from human monocytes. nih.gov Molecular modeling studies suggest that morelloflavone may occupy the substrate binding cleft of sPLA2, forming hydrogen bonds with residues such as Gly33, Asp49, Gly53, and Thr68, thereby preventing substrate binding. researchgate.net
3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase Inhibition
Morelloflavone has been investigated for its inhibitory effect on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.govresearchgate.net In vitro studies using the catalytic domain of house mouse HMG-CoA reductase revealed that morelloflavone inhibits the enzyme by competing with the substrate HMG-CoA. nih.govresearchgate.net However, its inhibition was found to be non-competitive with respect to NADPH. nih.govresearchgate.net The inhibition constants (Kᵢ) for morelloflavone have been determined as 80.87 ± 0.06 µM with respect to HMG-CoA and 103 ± 0.07 µM with respect to NADPH. nih.govresearchgate.net Both flavonoid subunits of morelloflavone, naringenin (B18129) and luteolin (B72000), also demonstrated competitive inhibition with HMG-CoA and non-competitive inhibition with NADPH, with similar Kᵢ values. nih.govresearchgate.net This suggests that each subunit of morelloflavone may occupy the active site of the enzyme, impeding substrate access. nih.gov In silico studies further support that morelloflavone occupies the HMG-binding pocket on HMG-CoA reductase, blocking access of substrates to the active site. researchgate.net The binding pose and interaction pattern were comparable to those of known statin inhibitors. researchgate.net
| Enzyme | Inhibition Type (vs. Substrate) | Kᵢ (µM) vs. HMG-CoA | Kᵢ (µM) vs. NADPH |
|---|---|---|---|
| HMG-CoA Reductase | Competitive (HMG-CoA) | 80.87 ± 0.06 | 103 ± 0.07 |
| Naringenin (subunit) | Competitive (HMG-CoA) | 83.58 ± 4.37 | 182 ± 0.67 |
| Luteolin (subunit) | Competitive (HMG-CoA) | 83.59 ± 0.94 | 188 ± 0.14 |
Cysteine Protease Inhibition
Morelloflavone has shown inhibitory potential against cysteine proteases, including papain and cruzain. researchgate.netacademicjournals.orgacademicjournals.org Studies investigating natural and semisynthetic morelloflavone derivatives demonstrated varying degrees of inhibition. academicjournals.orgacademicjournals.org For natural morelloflavone, IC₅₀ values of 10.5 ± 0.3 µM for papain and 9.6 ± 1.0 µM for cruzain have been reported. academicjournals.orgacademicjournals.org A semisynthetic derivative, Morelloflavone-7,4`,7``,3,4-penta-O-butanoyl, was particularly effective against cruzain with an IC₅₀ of 8.1 ± 0.6 µM. [2, 11] Another natural biflavonoid, fukugetin (B10819961) (structurally related to morelloflavone), inhibited cruzain and papain by a slow reversible type inhibition with Kᵢ values of 1.1 µM and 13.4 µM, respectively. [33, 36] Kinetic analyses indicated partial competitive inhibition for cruzain and hyperbolic mixed-type inhibition for papain by fukugetin. Molecular docking studies suggested that fukugetin binds to the S2 and S3 pockets of these proteases through hydrophobic interactions and hydrogen bonds. [33, 36]
| Compound | Papain IC₅₀ (µM) | Cruzain IC₅₀ (µM) |
|---|---|---|
| Morelloflavone (natural) | 10.5 ± 0.3 | 9.6 ± 1.0 |
Morelloflavone-7,4`,7``,3,4-penta-O-butanoyl |
Not specified | 8.1 ± 0.6 |
Serine Protease Inhibition
Morelloflavone also exhibits inhibitory activity against serine proteases, such as trypsin. [1, 2, 11] Natural morelloflavone showed an IC₅₀ of 50 ± 2 µM against trypsin. [2, 11] A semisynthetic derivative, Morelloflavone-7,4`,7``,3,4-penta-O-methyl, demonstrated higher potency against trypsin with an IC₅₀ of 1.64 ± 0.11 µM, being significantly more effective than the reference inhibitor TLCK (IC₅₀ = 11.8 ± 1.3 µM). [2, 11] Studies on the inhibition of proprotein convertases (PCs) by morelloflavone (BF1) indicated a mixed inhibition mechanism for Kex2 and PC1, and competitive inhibition for Furin.
| Compound | Trypsin IC₅₀ (µM) |
|---|---|
| Morelloflavone (natural) | 50 ± 2 |
Morelloflavone-7,4`,7``,3,4-penta-O-methyl |
1.64 ± 0.11 |
| TLCK (reference) | 11.8 ± 1.3 |
Mitotic Kinesin Eg5 Inhibition
Morelloflavone has been identified as a novel inhibitor of mitotic kinesin Eg5. [6, 10, 26, 27] In silico analysis predicted that morelloflavone binds to a putative allosteric pocket on Eg5, located within a cavity formed by specific amino acid residues including Ile-136, Glu-116, Glu-118, Trp-127, Gly-117, Ala-133, Glu-215, Leu-214, and Tyr-211. [6, 10] The predicted binding energy was -8.4 kcal/mol, with a hydrogen bond observed between morelloflavone and Tyr-211. [6, 10, 21] Biochemical studies in vitro confirmed that morelloflavone inhibits both the basal and microtubule-activated ATPase activity of Eg5. [6, 10, 18, 21] This inhibition does not compete with ATP binding, supporting an allosteric mechanism. [6, 10, 18] Furthermore, morelloflavone was shown to suppress the gliding of Eg5 along microtubules. [6, 10, 18] These findings collectively suggest that morelloflavone inhibits Eg5 ATPase activity and motor function by binding to an allosteric site. [6, 10, 18, 21, 26, 27] Molecular dynamics simulations provide further insight, indicating that morelloflavone binds to the loop5/α2/α3 allosteric pocket, potentially inducing structural alterations that interfere with enzymatic functions. [18, 21]
Tyrosinase Inhibition
Morelloflavone has demonstrated inhibitory properties against tyrosinase, a key enzyme involved in melanogenesis. [1, 3, 20, 32] This inhibition contributes to its potential as a skin lightening agent. nih.gov Morelloflavone has been reported to possess potent tyrosinase inhibitory activity. nih.gov In silico studies have shown that morelloflavone displays a high binding affinity to tyrosinase, with a reported binding energy value of -8.5 kcal/mol. This strong binding affinity suggests a significant inhibitory potential against the enzyme. A derivative of morelloflavone, morelloflavone-7''-sulphate, was also found to be a potent inhibitor of tyrosinase. [3, 20]
Alpha-Amylase Inhibition
Alpha-amylase (EC 3.2.1.1) is a key enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in conditions like diabetes. frontiersin.org Studies have investigated the potential of morelloflavone to inhibit alpha-amylase activity. Research involving Garcinia schomburgkiana extracts, from which morelloflavone was isolated, demonstrated inhibitory effects against alpha-amylase. phcog.comphcog.com Morelloflavone itself exhibited significant alpha-amylase inhibitory activity, comparable to that of the positive control, acarbose. phcog.comphcog.com In one study, morelloflavone showed an EC₅₀ value of 6.57 ± 0.70 μg/mL against alpha-amylase. phcog.com Another study comparing kolaviron constituents and morelloflavone found that while kolaflavanone (B1673746) had the highest affinity for alpha-amylase among the tested compounds, morelloflavone also formed consistent π–π interactions with the enzyme, suggesting an inhibitory potential. researchgate.netresearchgate.net
Alpha-Amylase Inhibition Data
| Compound | EC₅₀ (μg/mL) | Reference |
| Morelloflavone | 6.57 ± 0.70 | phcog.com |
| Acarbose | 0.72 ± 0.07 | phcog.com |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a crucial role in cholinergic neurotransmission. mdpi.com Inhibition of AChE is a strategy for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. mdpi.com While some studies have examined the acetylcholinesterase inhibitory potential of biflavonoids, research specifically on morelloflavone's mechanism of action against this enzyme is less extensive compared to other areas. One study comparing kolaviron constituents and morelloflavone in silico indicated that kolaflavanone had the lowest binding affinity to acetylcholinesterase among the tested compounds, but did not provide specific details on morelloflavone's affinity or inhibitory mechanism against AChE in that context. researchgate.netresearchgate.net However, the broader class of flavonoids, to which morelloflavone belongs, has been shown to interact with both the active and peripheral anionic sites of AChE, leading to increased acetylcholine levels. mdpi.com
Aromatase Inhibition
Aromatase (CYP19) is an enzyme responsible for the conversion of androgens to estrogens, and its inhibition is a therapeutic target in hormone-sensitive breast cancer. mdpi.com Research has explored the potential of natural compounds, including biflavonoids, as aromatase inhibitors. mdpi.comresearchgate.net An in silico study investigated the molecular interaction of natural biflavonoids, including morelloflavone, with aromatase. researchgate.net This study aimed to understand the mechanism of inhibition exerted by these compounds. researchgate.net While the details of morelloflavone's specific binding mode and inhibitory mechanism on aromatase were part of this in silico investigation, the publicly available abstract primarily discusses the objective and the potential of biflavonoids as competitive antagonists of aromatase. researchgate.net The study highlights the importance of understanding these interactions for the management of postmenopausal breast cancer. researchgate.net
HIV-1 Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus (HIV-1), converting viral RNA into DNA. Inhibition of this enzyme is a key strategy in antiretroviral therapy. scielo.brmdpi.com Morelloflavone has been reported to exhibit antiviral activity against HIV-1. aacrjournals.org Studies have indicated that morelloflavone can inhibit HIV-1 reverse transcriptase in vitro. researchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of HIV-1 RT inhibitors, bind to a hydrophobic pocket distinct from the enzyme's active site, blocking reverse transcription through an allosteric mechanism. scielo.brmdpi.comnih.gov While morelloflavone has been identified as an inhibitor of HIV-1 RT, the precise molecular mechanism by which it exerts this inhibitory effect, specifically whether it acts as an NNRTI or through another mechanism, requires further detailed investigation. researchgate.net
Modulation of Cellular Signaling Pathways
Beyond enzymatic inhibition, morelloflavone has been shown to modulate crucial cellular signaling pathways involved in various biological processes, including angiogenesis and cell proliferation.
Rho GTPase Pathway Regulation (e.g., RhoA, Rac1, Cdc42 activation)
Rho GTPases, including RhoA, Rac1, and Cdc42, are small molecular switches belonging to the Ras superfamily that regulate a wide range of cellular functions, such as cytoskeletal organization, cell polarity, migration, and proliferation. aacrjournals.orgnih.govnih.govmdpi.commdpi.com Dysregulation of Rho GTPases is implicated in various diseases, including cancer. mdpi.com Research has demonstrated that morelloflavone can inhibit tumor angiogenesis by targeting Rho GTPases. aacrjournals.orgnih.govnih.gov Specifically, morelloflavone has been shown to inhibit the activation of both RhoA and Rac1 GTPases. aacrjournals.orgnih.govnih.gov However, it appears to have little effect on the activation of Cdc42 GTPase. aacrjournals.orgnih.govnih.gov This selective inhibition of RhoA and Rac1 contributes to morelloflavone's anti-angiogenic effects by influencing processes like cell migration and invasion. aacrjournals.orgnih.govnih.gov
Effect of Morelloflavone on Rho GTPase Activation
| Rho GTPase | Effect of Morelloflavone | Reference |
| RhoA | Inhibition of activation | aacrjournals.orgnih.govnih.gov |
| Rac1 | Inhibition of activation | aacrjournals.orgnih.govnih.gov |
| Cdc42 | Little to no effect | aacrjournals.orgnih.govnih.gov |
Extracellular Signal-Regulated Kinase (ERK) Pathway Phosphorylation and Activation
The Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the Raf/MEK/ERK pathway, is a crucial signaling cascade that regulates cellular proliferation, differentiation, and survival. aacrjournals.orgnih.gov Activation of this pathway often involves a series of phosphorylation events. aacrjournals.orgnih.gov Morelloflavone has been found to inhibit the phosphorylation and activation of kinases within the ERK signaling pathway. aacrjournals.orgnih.govnih.gov Studies have shown that morelloflavone can inhibit the phosphorylation of key kinases in this cascade, including c-Raf, MEK1/2, and ERK1/2, in a concentration-dependent manner. aacrjournals.orgnih.gov This inhibition of the ERK pathway contributes to the anti-proliferative and anti-angiogenic effects observed with morelloflavone. aacrjournals.orgnih.gov The modulation of both Rho GTPases and the ERK pathway highlights the multifaceted molecular actions of morelloflavone. aacrjournals.orgnih.govnih.gov
Effect of Morelloflavone on ERK Pathway Kinase Phosphorylation (at 10 μmol/L)
| Kinase | Effect of Morelloflavone on Phosphorylation | Reference |
| c-Raf | Significant Inhibition | aacrjournals.orgnih.gov |
| MEK1/2 | Significant Inhibition | aacrjournals.orgnih.gov |
| ERK1/2 | Significant Inhibition | aacrjournals.orgnih.gov |
| p90RSK | Significant Inhibition | aacrjournals.orgnih.gov |
Focal Adhesion Kinase (FAK) and c-Src Modulation
While VEGFR2 signaling involves Focal Adhesion Kinase (FAK) and Src family kinase, studies on Morelloflavone's direct modulation of FAK and c-Src show that Morelloflavone primarily targets downstream signaling molecules rather than directly inhibiting VEGFR2 activation. aacrjournals.orgnih.gov VEGFR2 activation leads to the activation of various downstream proteins, including Src family kinase and FAK. aacrjournals.orgnih.govdoi.org However, research indicates that Morelloflavone does not significantly affect VEGFR2 activation itself. aacrjournals.orgnih.gov
VEGFR2 Downstream Signaling Molecule Regulation
Morelloflavone has been shown to regulate signaling molecules downstream of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). aacrjournals.orgnih.gov Although it does not inhibit VEGFR2 activation directly, Morelloflavone can inhibit the activation of RhoA and Rac1 GTPases in a dose-dependent manner. aacrjournals.orgnih.gov These Rho GTPases are key regulators of angiogenesis. aacrjournals.org Morelloflavone also inhibits the phosphorylation and activation of kinases in the Raf/mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) pathway. aacrjournals.orgnih.gov The ERK signaling pathway is known to be involved in endothelial cell proliferation and survival, processes important for angiogenesis. aacrjournals.orgnih.gov Half-maximal inhibitory effects on RhoA and Rac1 activation were observed at approximately 5 μmol/L. aacrjournals.org
Interception of Free Radical Species
Morelloflavone exhibits antioxidant properties and functions as a scavenger of free radical species. researchgate.netnih.govirb.hrpnfs.or.krscielo.org.co Its antioxidant activity is attributed to its ability to donate hydrogen atoms to radicals and to chelate metal ions, such as Fe²⁺, which can prevent the production of hydroxyl radicals. researchgate.net This free radical scavenging capability is a significant part of the antioxidant activity of flavonoid compounds like Morelloflavone. irb.hr The presence and position of hydroxyl groups on the flavonoid structure play a crucial role in their radical-scavenging activity. irb.hrmdpi.com Morelloflavone has shown strong antioxidant effects in both Fe²⁺-mediated and non-metal-induced human low-density lipoprotein (LDL) oxidation. researchgate.netnih.gov It can also scavenge reactive oxygen species produced by human neutrophils, with reported IC₅₀ values of 1.8 μM for lucigenin (B191737) and 2.7 μM for luminol. researchgate.net
Engagement with Protein Targets and Binding Signatures
Morelloflavone has been shown to engage with various protein targets, exhibiting specific binding signatures.
HMG-CoA Reductase: Morelloflavone acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway and a target for hypocholesterolemic agents. researchgate.netresearchgate.netresearchgate.net In vitro studies using the catalytic domain of house mouse HMG-CoA reductase demonstrated that Morelloflavone inhibits the enzyme activity by competing with HMG-CoA. researchgate.net It was found to be non-competitive towards NADPH. researchgate.net
| Substrate | Inhibition Type | Kᵢ (µM) |
| HMG-CoA | Competitive | 80.87 ± 0.06 |
| NADPH | Non-competitive | 103 ± 0.07 |
Both flavonoid subunits of Morelloflavone, naringenin and luteolin, also competed with HMG-CoA with similar Kᵢ values (83.58 ± 4.37 μM and 83.59 ± 0.94 μM, respectively) and were non-competitive with NADPH (182 ± 0.67 μM and 188 ± 0.14 μM, respectively). researchgate.net Molecular docking studies suggest that Morelloflavone occupies the HMG-CoA binding pocket on the enzyme, blocking substrate access. researchgate.net The luteolin subunit is predicted to be buried within a hydrophobic pocket, forming hydrogen bonds with specific residues including Asn755, Glu665, Ser684, Cys561, Asp690, and Ala856. researchgate.net
Eg5: Morelloflavone is identified as a novel inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or kinesin spindle protein), a motor protein essential for bipolar spindle formation during mitosis. researchgate.netbiocrick.comnih.govnih.govresearchgate.net Morelloflavone inhibits both the basal and microtubule-activated ATPase activities of Eg5 and suppresses its microtubule gliding in vitro. researchgate.netbiocrick.comnih.govnih.gov The inhibitory mechanism is allosteric, meaning it does not directly compete with ATP for the nucleotide-binding site. researchgate.netbiocrick.com Molecular docking and dynamics simulations suggest that Morelloflavone binds to an allosteric pocket on Eg5, specifically within the loop5/α2/α3 region. researchgate.netbiocrick.comnih.govnih.gov This binding is comparable to that of known Eg5 inhibitors like S-trityl-L-cysteine (STLC) and ispinesib. researchgate.netbiocrick.comnih.govnih.govfishersci.se Binding energy calculations support a stable Eg5-Morelloflavone complex. nih.govnih.gov Morelloflavone binding appears to induce structural changes in Eg5, potentially affecting its ATP/ADP binding and conversion, as well as its interaction with microtubules. biocrick.comnih.govnih.gov
Proteases: Morelloflavone has been reported to block the enzymatic functions of various proteases, including trypsin, cruzain, and papain. researchgate.net Specific details regarding the mechanisms and binding signatures for these proteases were not extensively provided in the search results, but the inhibition of these enzymes represents another facet of Morelloflavone's protein engagement.
Structure Activity Relationship Sar Studies of Morelloflavone and Its Derivatives
Impact of Glucose Chain on Biological Activity
The presence of a glucose chain attached to a biflavone structure can significantly influence its biological activity. Research on morelloflavone (B191904) and its derivatives has indicated that a glucose moiety can enhance certain activities. For instance, studies investigating the anti-tumoral activity of morelloflavone substances with different structures in glioma cells found that the presence of a glucose chain at the C4 position of the biflavone structure can enhance this activity. nih.govspandidos-publications.com However, other studies suggest that glucosidic biflavonoids like morelloflavone-7''-O-glucoside showed weaker activity compared to their corresponding aglycones in certain contexts, such as antioxidant and antibacterial activities against specific strains. dergipark.org.tr This suggests that the impact of a glucose chain is dependent on the specific biological target and activity being studied.
Role of Carbonyl Groups in Enzyme Inhibition
Carbonyl groups play a vital role in the interaction of molecules with enzymes, often participating in key binding interactions. Studies on morelloflavone and its derivatives as inhibitors of proteases have highlighted the importance of carbonyl groups. For example, a semisynthetic morelloflavone derivative with a carbonyl group was found to be more active in inhibiting enzyme activity, potentially favoring a higher nucleophilic attack by serine and cysteine proteases. researchgate.netacademicjournals.orgusd.ac.id Conversely, a semisynthetic compound lacking a carbonyl group in its structure was less active in enzyme inhibition. researchgate.netacademicjournals.orgusd.ac.id This indicates that the presence and location of carbonyl groups are critical determinants of the inhibitory potency of morelloflavone derivatives against certain enzymes. The carbonyl group of the chromone (B188151) unit in biflavonoids is indicated by a stretching vibration around 1600 cm⁻¹ in FTIR spectroscopy. usd.ac.idnih.gov
Influence of Intramolecular Hydrogen Bonds on Activity
Intramolecular hydrogen bonds can influence the conformation and stability of a molecule, thereby affecting its interaction with biological targets. Research suggests that the formation of intramolecular hydrogen bonds in biflavone compounds may play a role in enhancing anti-tumoral activity and inhibition rates. nih.govspandidos-publications.com Hydrogen bonds are known to be critical for enzyme catalysis, protein-substrate, and protein-inhibitor complexes, as well as the structural stability of biological molecules. researchgate.net Flavonoids, including morelloflavone, are able to initiate strong hydrogen bonds with amides of protein chains. researchgate.net Computational studies on the binding of morelloflavone to enzymes like Eg5 have identified the formation of hydrogen bonds with specific amino acid residues as part of the binding interaction. researchgate.net
Effects of Isoprenyloxy and Hydroxybutenyl Groups on Biological Activities
While the provided search results discuss the SAR of morelloflavone concerning glucose chains, carbonyl groups, and intramolecular hydrogen bonds, there is no specific information available within these results directly addressing the effects of isoprenyloxy and hydroxybutenyl groups on the biological activities of morelloflavone or its derivatives.
Comparison of Morelloflavone with Other Biflavonoid Analogues
Comparing morelloflavone with other biflavonoid analogues provides valuable insights into the structural features that contribute to its specific activities. Morelloflavone is a biflavonoid composed of a flavanone (B1672756) unit linked to a flavone (B191248) moiety. Other biflavonoids, such as amentoflavone, hinokiflavone, ochnaflavone, and volkensiflavone, have different linkages and hydroxylation patterns, leading to variations in their biological profiles. usd.ac.idnih.govconicet.gov.ar For example, studies comparing the anti-tumoral effects of different morelloflavone substances have shown significant differences based on their structures. nih.govspandidos-publications.com Morelloflavone has demonstrated potent inhibition against various enzymes, including HMG-CoA reductase, papain, cruzain, trypsin, kinesin Eg5, and HIV-1 reverse transcriptase, with varying potencies compared to other biflavonoids or control inhibitors. researchgate.netacademicjournals.orgresearchgate.netresearchgate.netresearchgate.net Its binding capacity to HMG-CoA reductase was found to be the best among tested derivatives, although lower than the control atorvastatin. researchgate.netresearchgate.net The specific arrangement of hydroxyl groups and the linkage between the two flavonoid units in morelloflavone contribute to its unique interactions with biological targets. jrespharm.com
Computational Predictions and Experimental Validation of SAR
Computational methods, such as molecular docking and simulations, are increasingly used to predict the binding modes and affinities of compounds to their targets, providing valuable insights for SAR studies. These predictions are often validated through experimental in vitro assays. For morelloflavone, computational studies have been employed to investigate its interaction with enzymes like HMG-CoA reductase and kinesin Eg5. researchgate.netresearchgate.netresearchgate.netnii.ac.jp These studies predicted that morelloflavone binds to specific sites on these enzymes, forming hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.netresearchgate.netresearchgate.net Experimental validation through enzyme inhibition assays has largely supported these computational predictions, showing that morelloflavone effectively inhibits the activity of these enzymes. researchgate.netresearchgate.netresearchgate.netnii.ac.jp This combined computational and experimental approach is crucial for elucidating the precise molecular mechanisms underlying the observed biological activities and guiding the design of more potent derivatives. researchgate.netacademicjournals.orgusd.ac.iddp.tech
Advanced Research Methodologies and Preclinical Models in Morelloflavone Studies
In vitro Cellular and Biochemical Assay Systems
In vitro studies are fundamental in dissecting the direct effects of morelloflavone (B191904) on various cellular processes and identifying its molecular targets.
Cell Culture Models for Proliferation, Migration, Invasion, and Tube Formation Studies
Cell culture models, particularly those using endothelial cells like human umbilical vascular endothelial cells (HUVECs), are extensively used to investigate the impact of morelloflavone on key angiogenic processes. Studies have shown that morelloflavone can inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, invasion, and capillary-like tube formation of HUVECs in a dose-dependent manner. nih.govaacrjournals.orgnih.govresearchgate.net These assays provide quantitative data on the ability of morelloflavone to interfere with the processes necessary for the formation of new blood vessels, a critical step in tumor growth and metastasis. nih.govaacrjournals.org
Proliferation Assays: Morelloflavone has been shown to inhibit VEGF-induced endothelial cell viability and proliferation, with half-maximal inhibition observed at specific concentrations in HUVECs. aacrjournals.org
Migration Assays: Wound-healing migration assays and Transwell cell invasion assays are employed to measure the effect of morelloflavone on the chemotactic motility and invasive capacity of endothelial cells. nih.govaacrjournals.org Morelloflavone has been demonstrated to inhibit VEGF-induced HUVEC migration and invasion in a concentration-dependent manner. nih.govaacrjournals.org
Tube Formation Assays: The capillary tube formation assay on Matrigel is used to assess the ability of endothelial cells to form capillary-like structures, mimicking in vivo angiogenesis. nih.govaacrjournals.orgplos.org Morelloflavone has been shown to inhibit the formation of these tubular structures. nih.govaacrjournals.org
Enzyme Activity Assays for Specific Molecular Targets
Enzyme activity assays are crucial for identifying the specific proteins and signaling pathways that morelloflavone interacts with. Morelloflavone has been found to target several key enzymes and signaling molecules involved in angiogenesis and other cellular processes.
Rho GTPases: Morelloflavone has been shown to inhibit the activation of RhoA and Rac1 GTPases, which are important regulators of cell migration and invasion, using GST-fusion protein pull-down assays. nih.govaacrjournals.org This suggests that the anti-angiogenic effects of morelloflavone may be mediated, in part, by the inhibition of these GTPases. nih.govaacrjournals.org
ERK Signaling Pathway: Investigations into the Raf/MEK/ERK pathway, known to be involved in endothelial cell proliferation and survival, have revealed that morelloflavone can inhibit the phosphorylation and activation of kinases within this cascade. nih.govaacrjournals.orgnih.gov This indicates that morelloflavone interferes with this critical signaling route. nih.govaacrjournals.org
VEGFR2 Activity: Enzyme activity assays have also been used to examine the effect of morelloflavone on VEGF receptor 2 (VEGFR2), a primary receptor for VEGF. Studies have indicated that morelloflavone has little to no effect on VEGFR2 activation at certain concentrations, suggesting its mechanism of action is downstream of receptor activation. nih.govaacrjournals.org
HMG-CoA Reductase: Morelloflavone has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. researchgate.netresearchgate.netwikipedia.org In silico studies have provided insights into the molecular binding signatures of morelloflavone with HMG-CoA reductase, suggesting it occupies the HMG-binding pocket. researchgate.netresearchgate.net
Protease Inhibition Assays: Morelloflavone and its derivatives have been tested for inhibitory potential against various proteases, including papain, cruzain, and trypsin, using spectrofluorometric methods to determine IC50 values. academicjournals.org These studies indicate that morelloflavone can inhibit the activity of these enzymes with varying degrees of selectivity. academicjournals.org
Kinesin Eg5: Morelloflavone has been identified as a novel inhibitor of the mitotic kinesin Eg5, a motor protein crucial for cell division. nih.govresearchgate.net In vitro biochemical analysis has confirmed that morelloflavone inhibits both the basal and microtubule-activated ATPase activity of Eg5. nih.govresearchgate.net
Oxidative Stress Assays (e.g., DPPH, Ferric Reducing Antioxidant Power)
Oxidative stress assays are used to evaluate the antioxidant capacity of morelloflavone, which is one of its reported properties. nih.govaacrjournals.orgnih.govsurrey.ac.uk
DPPH Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the radical scavenging activity of compounds. mdpi.commdpi.comunesp.br This spectrophotometric technique measures the ability of an antioxidant to neutralize the stable DPPH radical. mdpi.commdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay evaluates the reducing power of an antioxidant by measuring its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). mdpi.commdpi.comunesp.br This method is also typically performed spectrophotometrically. mdpi.commdpi.com While specific data on morelloflavone in these assays were not detailed in the provided snippets, these are standard methodologies used to assess the antioxidant potential of compounds like morelloflavone. mdpi.commdpi.comunesp.brnih.gov
Reporter Gene Assays
Reporter gene assays are valuable tools for studying the transcriptional regulation of genes and the activation of cell signaling pathways influenced by morelloflavone. thermofisher.comnih.gov
These assays involve transfecting cells with a construct containing a reporter gene (e.g., luciferase) under the control of a specific promoter or response element that is responsive to the signaling pathway or transcription factor of interest. thermofisher.comnih.gov
Morelloflavone's effect on the activity of transcription factors, such as AP-1, a downstream target of the MAPK pathway, has been investigated using luciferase reporter assays. nih.govaacrjournals.org Results have shown that morelloflavone can decrease the transcriptional activity of AP-1, indicating its ability to inhibit this pathway. nih.govaacrjournals.org
In vivo Animal Models for Efficacy Evaluation
In vivo animal models are essential for evaluating the efficacy of morelloflavone in a complex biological system and for assessing its effects on disease progression.
Murine Models (e.g., xenograft, genetically engineered models)
Murine models are frequently used in preclinical studies of cancer and angiogenesis.
Xenograft Models: Xenograft models involve implanting human cancer cells into immunodeficient mice. nih.govaacrjournals.orgnih.govpnfs.or.krresearchgate.netchampionsoncology.commdpi.com These models are used to study the effects of compounds on tumor growth and angiogenesis in vivo. nih.govaacrjournals.orgnih.govresearchgate.net Morelloflavone has been evaluated in xenograft mouse models, such as the prostate cancer (PC-3) xenograft model, where it demonstrated inhibition of tumor growth and tumor angiogenesis. nih.govaacrjournals.orgnih.govresearchgate.net This suggests that morelloflavone can inhibit tumorigenesis by targeting angiogenesis in a living system. nih.govaacrjournals.org
Other Murine Angiogenesis Models: Beyond xenografts, other murine models are used to assess angiogenesis. The mouse Matrigel plug assay, for instance, is used to evaluate the formation of new blood microvessels in vivo, and morelloflavone has been shown to inhibit this process. nih.govaacrjournals.orgnih.gov The mouse aortic ring assay is an ex vivo model using excised aortic rings to study microvessel sprouting, which morelloflavone has also been shown to inhibit. nih.govaacrjournals.orgnih.gov
Genetically Engineered Models: Genetically engineered mouse models (GEMMs) are valuable for studying cancer in a more physiologically relevant context, as tumors arise from the manipulation of specific genes within the mouse. championsoncology.commdpi.comnih.gov While not specifically detailed for morelloflavone in the provided snippets, GEMMs are a significant tool in preclinical oncology research for target identification and validation in vivo. mdpi.comnih.gov Syngeneic mouse models, which involve implanting tumor cells from the same genetic background as the host mouse, are also used, particularly for studying immune responses to cancer and immunotherapies in an immunocompetent environment. championsoncology.com
Morelloflavone, a biflavonoid found primarily in Garcinia species, has been the subject of various advanced research methodologies and preclinical models to investigate its potential therapeutic effects. These studies span in vivo rodent models for specific disease conditions and in silico computational approaches to elucidate molecular interactions and predict activity.
Models for Infectious Diseases (e.g., parasitic infections)
Research has explored the potential of Morelloflavone and its derivatives as inhibitors of proteases involved in parasitic infections, such as those caused by Trypanosoma cruzi. Studies have evaluated the inhibitory effects of natural and semisynthetic biflavonoid compounds from Garcinia brasiliensis against proteases like papain, trypsin, and cruzain, a key protease in T. cruzi academicjournals.org. Molecular docking simulations have been employed to understand the binding modes of these compounds with the proteases academicjournals.org. While the search results specifically mention the evaluation of biflavonoids from G. brasiliensis against T. cruzi proteases and the use of molecular docking to study their interaction, direct experimental data using in vivo models of parasitic infections specifically with isolated Morelloflavone was not prominently found in the provided snippets. However, the focus on inhibiting crucial parasitic enzymes like cruzain suggests a potential area for further investigation using relevant infectious disease models.
In silico and Computational Approaches
Computational methods play a significant role in understanding the potential mechanisms of action of Morelloflavone and guiding further research.
Molecular Docking and Dynamics Simulations
Molecular docking studies have been widely used to predict the binding affinity and orientation of Morelloflavone with various protein targets. These studies involve simulating the interaction between the Morelloflavone molecule and the active site or allosteric pocket of a target protein to estimate the binding energy tmkarpinski.comresearchgate.net. For instance, molecular docking has been used to study the interaction of Morelloflavone with NF-κB, suggesting its potential inhibitory activity biocrick.com. Docking studies have also been performed with enzymes like pancreatic lipase, where Morelloflavone showed a notable binding affinity myfoodresearch.com.
Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between Morelloflavone and its targets over time, accounting for the flexibility of both the ligand and the protein nih.govnih.govresearchgate.netnii.ac.jp. MD simulations have been crucial in understanding the inhibitory mechanisms of Morelloflavone against kinesin spindle protein (Eg5), an important target in cancer therapy nih.govnih.govresearchgate.net. Simulations have shown that Morelloflavone binds to the loop5/α2/α3 allosteric pocket of Eg5, inducing a "closed conformation" similar to that observed with known Eg5 inhibitors nih.govnih.gov. These simulations provide insights into the stability of the protein-ligand complex, changes in protein conformation upon binding, and the specific amino acid residues involved in the interaction nih.govnih.gov.
Prediction of Binding Modes and Interaction Footprints
Computational studies, particularly molecular docking and dynamics simulations, are instrumental in predicting the specific ways Morelloflavone binds to its targets and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π interactions) academicjournals.orgtmkarpinski.comresearchgate.net. For Eg5, computational models predicted that Morelloflavone binds to the allosteric pocket, interacting with residues such as Ile-136, Glu-116, Glu-118, Trp-127, Gly-117, Ala-133, Glu-215, Leu-214, and Tyr-211 biocrick.com. Molecular dynamics simulations further supported a stable Eg5-Morelloflavone complex with specific interactions nih.govnih.gov. Studies on the interaction of Morelloflavone with HMG-CoA reductase have also utilized computational methods to depict binding footprints researchgate.net. Morelloflavone has been shown to form consistent π-π interactions with various proteins in computational studies researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural properties of a series of compounds with their biological activity benthamscience.comdntb.gov.uaacs.orgnih.gov. While the provided search results mention QSAR studies in the context of identifying Eg5 inhibitors and analyzing biphenyl-type inhibitors, and discuss QSAR analysis for predicting bioactivity in virtual screening pipelines, specific detailed QSAR models developed solely for Morelloflavone and its direct derivatives were not extensively described. However, the principle involves identifying molecular descriptors of Morelloflavone and related compounds and correlating them with observed biological effects to predict the activity of new, untested structures or understand which structural features are crucial for activity acs.org.
Chemoinformatics and Virtual Screening
Chemoinformatics tools and virtual screening techniques are employed to manage, analyze, and visualize chemical data and to computationally screen large libraries of compounds to identify potential drug candidates nih.govfrontiersin.orgamazon.comchemrxiv.org. Virtual screening, often utilizing molecular docking, can prioritize compounds for experimental testing based on their predicted binding affinity to a target protein frontiersin.orgamazon.comchemrxiv.org. Chemoinformatics approaches, including the use of molecular descriptors, structural filters, and data mining techniques, are integral to designing compound libraries and analyzing the results of high-throughput screening or virtual screening nih.govamazon.com. Morelloflavone, as a natural product with known bioactivities, can be part of chemical libraries screened in silico against various targets to discover new potential applications frontiersin.org. Chemoinformatics and virtual screening workflows can also incorporate ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to filter compounds based on their predicted pharmacokinetic properties tmkarpinski.comdntb.gov.uanih.gov.
Research Gaps and Future Perspectives in Morelloflavone Investigation
Deeper Elucidation of Molecular Mechanisms
While some molecular targets of morelloflavone (B191904) have been identified, such as kinesin Eg5 and certain migration-related kinases like focal adhesion kinase, c-Src, ERK, and RhoA, a comprehensive understanding of its molecular mechanisms is still developing. nih.govnih.govphysiology.org For instance, studies suggest that morelloflavone inhibits Eg5 by binding to an allosteric pocket, affecting its ATPase activity and microtubule gliding. researchgate.netnih.gov Similarly, its anti-angiogenic effects are linked to the inhibition of Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK pathway. aacrjournals.orgnih.gov However, the complete spectrum of its interactions with cellular targets and downstream signaling pathways requires further in-depth investigation. Future research should employ advanced techniques, such as proteomics and transcriptomics, to identify all proteins and genes modulated by morelloflavone treatment across different cell types and disease models. Detailed structural studies, including co-crystallization of morelloflavone with its target proteins, are needed to precisely map binding sites and understand the molecular basis of inhibition or activation. nih.gov
Synergistic Effects of Morelloflavone with Other Bioactive Compounds
The potential for morelloflavone to act synergistically with other bioactive compounds, including other natural products or conventional therapeutic agents, remains largely unexplored. Synergistic interactions could potentially enhance efficacy, reduce effective doses, and minimize off-target effects. mdpi.com While the concept of synergy among flavonoids is recognized, specific combinations involving morelloflavone have not been extensively studied. mdpi.com Future research should systematically investigate the synergistic potential of morelloflavone with other compounds relevant to its potential therapeutic applications, such as anti-cancer or anti-atherosclerotic agents, using in vitro and in vivo models. aacrjournals.orgnih.govphysiology.org This could involve high-throughput screening of combinations and detailed mechanistic studies to understand the basis of any observed synergy.
Addressing Mechanisms of Resistance in Preclinical Models
For potential therapeutic applications, particularly in the context of cancer, understanding and addressing mechanisms of resistance is crucial. While morelloflavone has shown promising anti-cancer effects in preclinical models, the development of resistance is a common challenge with many therapeutic agents. aacrjournals.orgnih.govresearchgate.netmdpi.com Research is needed to determine if cancer cells can develop resistance to morelloflavone and, if so, to identify the underlying mechanisms. Future studies should involve developing morelloflavone-resistant cell lines or using in vivo models to investigate how resistance emerges. crownbio.com Characterizing the genetic and molecular changes associated with resistance would provide insights into potential strategies to overcome it, such as combination therapies or the development of modified morelloflavone derivatives. mdpi.com
Exploration of Novel Therapeutic Applications beyond Current Research Focus
Current research on morelloflavone has primarily focused on its anti-cancer and anti-atherosclerotic properties. aacrjournals.orgnih.govphysiology.orgresearchgate.net However, its diverse biological activities, including antioxidant and anti-inflammatory effects, suggest potential applications in other disease areas. nih.gov Future research should explore novel therapeutic applications of morelloflavone in conditions where oxidative stress, inflammation, or specific molecular targets modulated by morelloflavone play a significant role. nih.govdntb.gov.ua This could include neurodegenerative diseases, metabolic disorders, or other inflammatory conditions. Rigorous preclinical studies are needed to evaluate the efficacy and underlying mechanisms of morelloflavone in these new areas.
Development of Morelloflavone and its Derivatives as Lead Compounds for Drug Discovery
Morelloflavone's promising bioactivities make it a potential lead compound for the development of new therapeutic agents. researchgate.netnih.gov However, as a natural product, it may have limitations such as bioavailability, stability, or target specificity that could be improved through chemical modification. Future research should focus on the synthesis and evaluation of morelloflavone derivatives with enhanced pharmacological properties. researchgate.net Structure-activity relationship (SAR) studies are needed to identify the key structural features responsible for its activity and to guide the design of more potent and selective analogs. nih.gov This could involve medicinal chemistry efforts to synthesize libraries of derivatives and evaluate their efficacy and safety in preclinical models. numberanalytics.com
Advancements in Delivery Systems for Enhanced Preclinical Efficacy
The bioavailability and delivery of morelloflavone to target tissues can influence its in vivo efficacy. As a lipophilic molecule, its solubility and absorption may be limited. mdpi.com Advancements in drug delivery systems offer potential solutions to improve the pharmacokinetic profile and targeted delivery of morelloflavone. mdpi.comnih.govjournalamme.org Future research should explore the development and evaluation of novel delivery systems for morelloflavone, such as nanoparticles, liposomes, or other nanocarriers. mdpi.comnih.govjournalamme.org These systems could potentially enhance its solubility, improve its stability, prolong its circulation time, and facilitate its accumulation at the site of action, thereby improving preclinical efficacy. nih.govjournalamme.org Studies are needed to optimize the formulation and evaluate the in vivo performance of these delivery systems.
Q & A
Q. Methodological Focus
- ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., migration indices across 0–100 μM) .
- Linear Regression : Correlate concentrations with outcomes (e.g., r = -0.992 for lamellipodium inhibition) .
- Power Analysis : Ensure n ≥ 4 replicates to detect ≥30% effect sizes with α = 0.05 .
How can researchers integrate multi-omics approaches to study morelloflavone’s mechanisms?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
